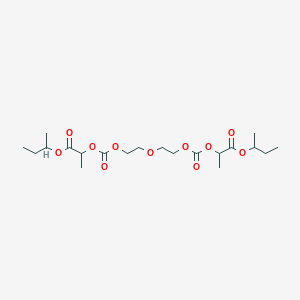

Dibutan-2-yl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate

Beschreibung

Dibutan-2-yl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate is a complex ester featuring a central pentadecane backbone modified with multiple oxygen-containing functional groups. Its structure includes:

- Two butan-2-yl ester groups at the terminal positions.

- Methyl substituents at positions 2 and 14.

- Ketone groups at positions 4 and 12.

- Five ether linkages (3,5,8,11,13-pentaoxa) forming a polyether chain.

The compound’s molecular formula is C₂₀H₃₄O₁₁, with a molecular weight of 450.4774 g/mol (inferred from structurally analogous compounds) .

Eigenschaften

CAS-Nummer |

5401-64-9 |

|---|---|

Molekularformel |

C20H34O11 |

Molekulargewicht |

450.5 g/mol |

IUPAC-Name |

butan-2-yl 2-[2-[2-(1-butan-2-yloxy-1-oxopropan-2-yl)oxycarbonyloxyethoxy]ethoxycarbonyloxy]propanoate |

InChI |

InChI=1S/C20H34O11/c1-7-13(3)28-17(21)15(5)30-19(23)26-11-9-25-10-12-27-20(24)31-16(6)18(22)29-14(4)8-2/h13-16H,7-12H2,1-6H3 |

InChI-Schlüssel |

ABXWTRBPSFPYRM-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)OC(=O)C(C)OC(=O)OCCOCCOC(=O)OC(C)C(=O)OC(C)CC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dibutan-2-yl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate typically involves the esterification of 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioic acid with butan-2-ol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and precise control of reaction parameters, such as temperature and pressure, are crucial for the efficient production of dibutan-2-yl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate .

Analyse Chemischer Reaktionen

Types of Reactions

Dibutan-2-yl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester linkages.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are typically employed.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Yields alcohols.

Substitution: Results in the formation of new ester or ether derivatives.

Wissenschaftliche Forschungsanwendungen

Dibutan-2-yl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which dibutan-2-yl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate exerts its effects involves its interaction with specific molecular targets. The ester and ether linkages in the compound allow it to interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a family of polyether-modified diesters with variations in ester groups and core substituents. Key analogues include:

Key Observations:

- Branching vs. Linearity: Branched esters (e.g., butan-2-yl, isobutyl) generally exhibit lower melting points and enhanced solubility in nonpolar solvents compared to linear analogues (e.g., octyl, hexyl) due to reduced molecular packing .

- Steric Effects : Bulky substituents (e.g., cyclohexyl) increase steric hindrance, raising melting points and reducing reactivity .

- Chain Length : Longer alkyl chains (e.g., octyl) increase hydrophobicity and molecular weight, favoring applications in plasticizers or lubricants .

Core Structure Modifications

The central pentadecane backbone with methyl, ketone, and ether groups distinguishes these compounds from simpler diesters. For example:

- Decanedioic acid bis-(1-butoxycarbonyl-ethyl) ester : Features a shorter decanedioic acid core with butoxycarbonyl-ethyl esters. Lacks polyether linkages, resulting in reduced flexibility.

- Oxirane-containing analogues : Replace ester groups with epoxy functionalities (e.g., 2,2'-bis(2-(2,3-epoxy-propoxy)-ethoxy)-diethyl ether). These are reactive intermediates for polymers, unlike the inert ester-based compounds.

Physicochemical Properties

- Boiling Point : Branched esters (e.g., isobutyl: 209.6°C ) have lower boiling points than linear esters (e.g., octyl: estimated >250°C).

- Solubility : Increased branching improves solubility in hydrocarbons; cyclohexyl esters may favor aromatic solvents .

- Thermal Stability: Polyether linkages enhance thermal resistance compared to non-ether analogues.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Dibutan-2-yl 2,14-dimethyl-4,12-dioxo-pentaoxapentadecane-dioate, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s synthesis can be adapted from analogous polyether esters. For example, coupling diols or dichlorides with phosphorylated intermediates under anhydrous conditions is common. describes a similar reaction using tetraethyleneglycol dichloride and diphenylphosphoryl-methanol in 1,4-dioxane with Cs₂CO₃ as a base under reflux (8 hours, inert atmosphere). Optimize stoichiometry (e.g., 2:1 molar ratio of phosphorylated alcohol to dichloride) and monitor via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, DEPT-135), high-resolution mass spectrometry (HRMS), and FT-IR. For NMR, focus on ester carbonyl signals (~170–175 ppm in ¹³C) and ether linkages (δ 3.5–4.5 ppm in ¹H). Compare with predicted spectra from computational tools like ACD/Labs (as noted in ) to confirm regiochemistry and substituent placement. HRMS should match the exact mass (C₂₈H₅₀O₁₁: calc. 586.33 g/mol) .

Q. What are the key stability considerations for handling and storing this compound?

- Methodological Answer : The compound’s ester and ether groups suggest sensitivity to hydrolysis and oxidation. Store under inert gas (N₂/Ar) at –20°C in amber vials. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. notes similar polyethers (e.g., tetraglyme) have low volatility (bp ~141°C) but may absorb moisture; use molecular sieves in storage .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic or supramolecular systems?

- Methodological Answer : Employ density functional theory (DFT) to model the compound’s electron density distribution, focusing on ester carbonyls (potential nucleophilic attack sites) and ether oxygen lone pairs (coordination sites for metal ions). Tools like Gaussian or ORCA can simulate binding energies with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications. Compare with experimental data from X-ray crystallography (if available) or spectroscopic titration .

Q. What experimental strategies resolve contradictions in reported solubility or aggregation behavior?

- Methodological Answer : Discrepancies may arise from solvent polarity or impurities. Use dynamic light scattering (DLS) to assess aggregation in solvents like THF, DCM, or water. For solubility, perform phase-solubility diagrams with Hansen solubility parameters. reports tetraglyme’s miscibility in polar solvents; adjust substituents (e.g., butyl vs. octyl groups) to modulate hydrophobicity .

Q. How does the compound’s stereochemistry influence its biological or material properties?

- Methodological Answer : Synthesize enantiomers via chiral catalysts (e.g., Jacobsen’s catalyst) and compare biological activity (e.g., enzyme inhibition assays) or material properties (e.g., glass transition temperature). For example, highlights stereochemical impacts on bioactivity in structurally related esters. Use circular dichroism (CD) or X-ray crystallography to assign configurations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.